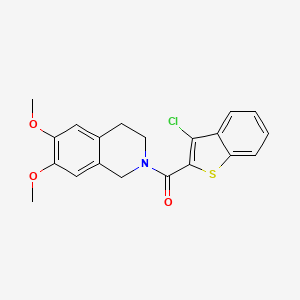![molecular formula C8H14ClNO3 B13561171 Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is a nitrogen-containing heterocyclic compound. This compound features a six-membered nitrogen heterocycle fused to a cyclopentane ring, which is a characteristic structure of the 2-azabicyclo[3.2.1]octane system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride typically involves the construction of the bicyclic core through various synthetic methodologies. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through catalytic asymmetric reactions or desymmetrization processes starting from achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow chemistry techniques to ensure efficient and scalable production. The use of biomass-derived compounds and photochemical transformations are also explored to enhance the sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for catalytic asymmetric reactions, and various oxidizing and reducing agents for specific transformations. Reaction conditions often involve controlled temperatures and pressures to ensure the desired stereochemical outcomes .
Major Products: The major products formed from these reactions include various derivatives of the 2-azabicyclo[3.2.1]octane system, which can be further utilized in drug discovery and synthetic applications .
Aplicaciones Científicas De Investigación
Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride has significant potential in various scientific research fields:
Chemistry: In synthetic organic chemistry, this compound serves as a key intermediate in the total synthesis of several target molecules. Its unique structure makes it a valuable scaffold for developing new synthetic methodologies .
Biology: In biological research, the compound’s nitrogen-containing heterocycle is of interest due to its bioactive properties. It is studied for its potential interactions with biological targets and its role in various biochemical pathways .
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its unique structure and pharmacological properties make it a promising candidate for developing new therapeutic agents .
Industry: In the industrial sector, the compound’s synthesis and applications are investigated for their potential to enhance the production of bioactive molecules and other valuable chemicals .
Mecanismo De Acción
The mechanism of action of Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- 8-azabicyclo[3.2.1]octane
- Tropane alkaloids
Comparison: Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride is unique due to its specific structural features and synthetic potential. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and pharmacological properties. The 8-azabicyclo[3.2.1]octane scaffold, for example, is central to the family of tropane alkaloids, which display a wide array of biological activities . this compound’s unique structure and synthetic versatility make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H14ClNO3 |
|---|---|
Peso molecular |
207.65 g/mol |
Nombre IUPAC |
methyl 2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-4-6(9-5-8)2-3-12-8;/h6,9H,2-5H2,1H3;1H |
Clave InChI |
NOMGUBNFYJYGDN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(CCO1)NC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


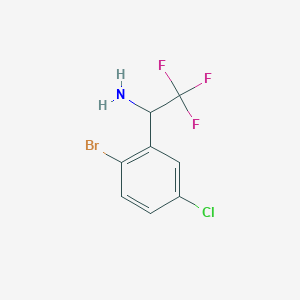
![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)
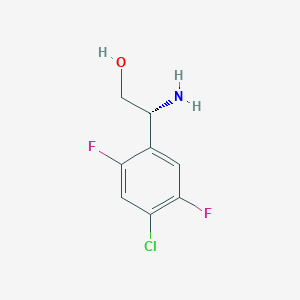
![{4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanaminehydrochloride](/img/structure/B13561122.png)
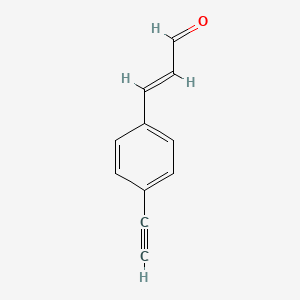
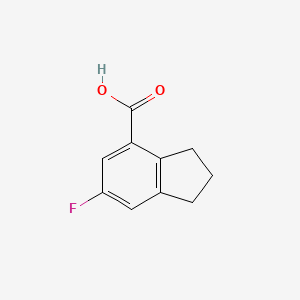
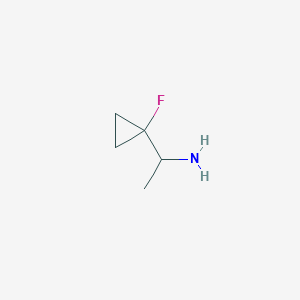
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13561152.png)
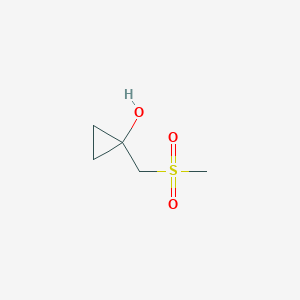
![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)
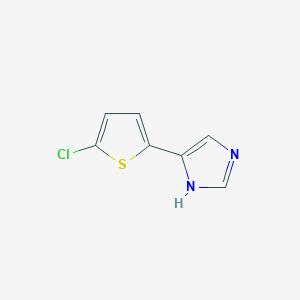
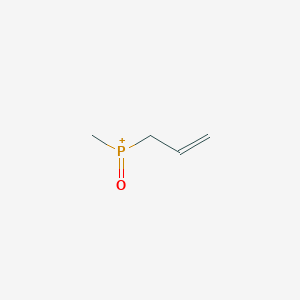
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)
